Danicamtiv
Overview
Description
Danicamtiv, also known as MYK-491, is a cardiac myosin activator developed by Bristol Myers Squibb to treat dilated cardiomyopathy . It is an inotropic agent and a selective allosteric activator of cardiac myosin . It increases cardiac systolic function and preserves mechanical efficiency .
Molecular Structure Analysis
Danicamtiv has the molecular formula C16H20F3N5O4S and a molar mass of 435.42 g/mol . The IUPAC name for Danicamtiv is 4-[(1R)-1-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl]-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide .
Physical And Chemical Properties Analysis
Danicamtiv has a molecular weight of 435.420 and its elemental composition is C, 44.14; H, 4.63; F, 13.09; N, 16.08; O, 14.70; S, 7.36 .
Scientific Research Applications
Myosin Recruitment and Cross Bridge Cycle Alteration : Danicamtiv was shown to increase force and cardiomyocyte contractility in cardiac muscle by increasing the number of myosin in the 'on' state and slowing cross bridge turnover. This detailed analysis suggested that Danicamtiv could benefit patients with dilated cardiomyopathy by correcting calcium sensitivity and abnormal twitch magnitude and kinetics in cardiac tissue (Kooiker et al., 2023).
Impact on Cardiac Systolic and Diastolic Function : A study found that Danicamtiv improves cardiac systolic function but may limit diastolic performance, especially at high drug concentrations. This effect was observed in vitro in canine cardiomyocytes and in vivo in anesthetized rats, highlighting important implications for its clinical applications (Ráduly et al., 2022).
Effects in Heart Failure with Reduced Ejection Fraction : Danicamtiv has been tested for its efficacy in heart failure with reduced ejection fraction (HFrEF), showing potential as a therapeutic agent. The drug enhances cardiomyocyte contraction, which is a critical factor in managing HFrEF (Voors et al., 2020).
Pharmacokinetic Properties : The pharmacokinetic properties of Danicamtiv have been characterized in both in vitro and in vivo preclinical studies. This research is crucial for advancing the drug towards clinical development, particularly for the treatment of dilated cardiomyopathy (Grillo et al., 2020).
Safety And Hazards
Danicamtiv is considered toxic and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to handle Danicamtiv with care, avoiding inhalation and contact with skin, eyes, and clothing .
properties
IUPAC Name |
4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREKKBAMVWQRES-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Danicamtiv | |
CAS RN |
1970972-74-7 | |
Record name | Danicamtiv [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DANICAMTIV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.